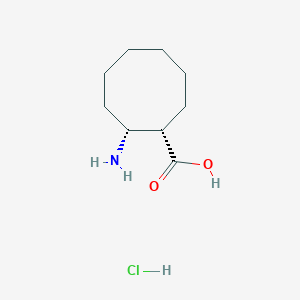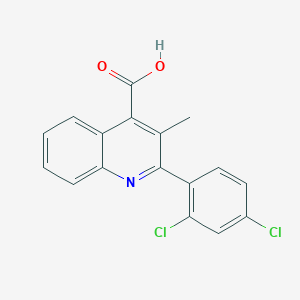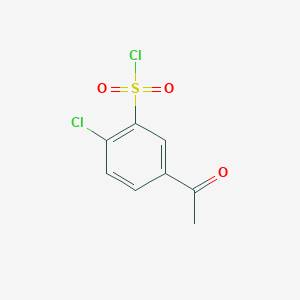![molecular formula C13H14ClF3N2O2 B3036599 2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide CAS No. 379255-35-3](/img/structure/B3036599.png)
2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-Chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide, also known as Compound 2, is a synthetic compound used in various scientific research applications. It is a small molecule that can be used as a ligand for a variety of receptors and enzymes, and has been studied for its potential to improve the efficacy of drug treatments. Compound 2 has been studied for its biochemical and physiological effects, and its potential to be used in lab experiments.
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues and Carcinogenicity Studies
Research on thiophene analogues, structurally related to benzidine and 4-aminobiphenyl, has explored their potential carcinogenicity. Studies synthesized thiophene derivatives and evaluated them for carcinogenic potential, indicating a complex relationship between chemical structure and biological activity. This research highlights the importance of evaluating structural analogues for potential health risks (Ashby, Styles, Anderson, & Paton, 1978).
MLCT Excited States in Coordination Compounds
A review of cuprous bis-phenanthroline coordination compounds, which possess metal-to-ligand charge transfer (MLCT) excited states, provides insights into the photophysical properties of these complexes. This research could inform the development of new materials with specific optical properties, potentially relevant to the study of similar chemical compounds (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Degradation of Pharmaceuticals in the Environment
A review on the degradation of acetaminophen by advanced oxidation processes discusses the pathways, by-products, and biotoxicity of pharmaceuticals in aquatic environments. Understanding the environmental impact and degradation pathways of pharmaceuticals can inform research on related compounds, highlighting the importance of assessing environmental fate and toxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Interest of Morpholine and Pyrans Derivatives
A review of morpholine and pyrans derivatives underscores the broad spectrum of pharmacological activities associated with these compounds. Given the presence of a morpholine ring in the compound you're interested in, this research highlights the potential for diverse biological activities and the importance of chemical design in developing new therapeutics (Asif & Imran, 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-8-12(20)18-10-7-9(13(15,16)17)1-2-11(10)19-3-5-21-6-4-19/h1-2,7H,3-6,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHVXNFINXFJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167152 | |
| Record name | 2-Chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379255-35-3 | |
| Record name | 2-Chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-({4-[2-(4-Cyclohexylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036529.png)


![3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036535.png)
![2,3-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3036536.png)
